BENGHE Methodological & Application

Check Availability & Pricing

Anwendungs- und Protokoll-Hinweise:
Derivatisierung von 2-Nonanamin zur
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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: 2-Nonanamin, ein primares aliphatisches Amin, stellt aufgrund seiner geringen
Flichtigkeit, hohen Polaritat und des Fehlens eines starken Chromophors eine analytische
Herausforderung dar. Diese Eigenschaften fuihren zu einer schlechten Empfindlichkeit und
einer unzureichenden chromatographischen Peakform in Standardanalyseverfahren wie der
Gaschromatographie-Massenspektrometrie (GC-MS) und der
Hochleistungsflissigkeitschromatographie (HPLC). Die chemische Derivatisierung ist eine
robuste Strategie, um diese Einschrankungen zu Uberwinden. Durch die Modifikation der
Aminogruppe kann das Molekil so verandert werden, dass seine analytischen Eigenschaften
erheblich verbessert werden, was eine genaue und empfindliche Quantifizierung ermdglicht.

Diese Anwendungshinweise beschreiben detaillierte Protokolle fir drei gangige
Derivatisierungsstrategien zur Verbesserung der Detektion von 2-Nonanamin:

o Acylierung fur die GC-MS-Analyse: Erhoht die Flichtigkeit und verbessert die
massenspektrometrische Detektion.

¢ Fluoreszenzmarkierung fir die HPLC-Analyse: Fuhrt einen Fluorophor ein, um eine hoch
empfindliche Detektion mittels Fluoreszenz- (FLD) oder UV-Detektoren zu ermdglichen.
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o Chirale Derivatisierung fir die Enantiomerentrennung: Ermaoglicht die Trennung und
Quantifizierung von Enantiomeren auf achiralen Saulen.

Methode 1: GC-MS-Analyse durch Acylierung mit
Trifluoressigsaureanhydrid (TFAA)

Die Acylierung ist eine effektive Methode, um die Flichtigkeit von polaren Analyten wie
priméaren Aminen zu erhdéhen und ihre thermische Stabilitat fur die GC-Analyse zu verbessern.
Die Reaktion mit Trifluoressigséaureanhydrid (TFAA) ersetzt den aktiven Wasserstoff der
Aminogruppe durch eine Trifluoracetylgruppe. Dies reduziert die Polaritat, minimiert die
Wechselwirkungen mit der stationdren Phase und fuhrt zu scharferen, symmetrischeren Peaks.
[1] Die EinfiUhrung von Fluoratomen verbessert auch die Empfindlichkeit in der
Massenspektrometrie, insbesondere bei Verwendung der chemischen lonisation.[2]
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Abbildung 1. Arbeitsablauf fur die GC-MS-Analyse von 2-Nonanamin nach TFAA-
Derivatisierung.

Detailliertes Versuchsprotokoll: TFAA-Derivatisierung

Materialien:

2-Nonanamin-Standard oder -Probe

o Trifluoressigsaureanhydrid (TFAA)

e Pyridin (wasserfrei)

¢ Ldsungsmittel (z. B. Dichlormethan oder Ethylacetat, wasserfrei)
o Extraktionslésungsmittel (z. B. Hexan)

o Natriumsulfat (wasserfrei)
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» Reaktionsgefalie (z. B. 2-ml-GC-Vials mit Schraubverschluss)
» Heizblock oder Wasserbad

e GC-MS-System

Verfahren:

e Probenvorbereitung: Eine bekannte Menge 2-Nonanamin (z. B. 1 mg) in 1 ml wasserfreiem
Dichlormethan in einem Reaktionsgefald Il6sen. Wenn die Probe in einer wassrigen Matrix
vorliegt, muss sie zunachst extrahiert und getrocknet werden.

o Reagenz-Zugabe: 50 pl wasserfreies Pyridin (als Katalysator und Saurefanger) und
anschlieBend 100 ul TFAA zur Probe geben. Das Gefal3 sofort verschlielen, um den Kontakt
mit Luftfeuchtigkeit zu minimieren.

o Reaktion: Das Reaktionsgemisch gut durchmischen und fiir 30 Minuten bei 60°C in einem
Heizblock oder Wasserbad inkubieren.[1]

o Aufarbeitung: Das Reaktionsgefal3 auf Raumtemperatur abkihlen lassen. Das Losungsmittel
und Uberschissige Reagenzien unter einem leichten Stickstoffstrom eindampfen.

o Extraktion: Den Rickstand in 1 ml Hexan aufnehmen. Um verbleibende polare
Verunreinigungen zu entfernen, die Hexanphase mit 1 ml deionisiertem Wasser waschen.
Die organische Phase abtrennen und tUber wasserfreiem Natriumsulfat trocknen.

e Analyse: Einen Aliquot (typischerweise 1 pl) der getrockneten Hexanlésung in das GC-MS-
System injizieren.

Beispielhafte GC-MS-Bedingungen:
e Saule: DB-5ms (30 m x 0,25 mm ID, 0,25 um Filmdicke) oder aquivalent
o Tragergas: Helium, konstante Flussrate von 1,2 ml/min

« Injektor-Temperatur: 250°C
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e Ofenprogramm: 60°C fur 2 min halten, dann mit 20°C/min auf 280°C erh6éhen und 5 min
halten.

e MS-Transferleitung: 280°C
e lonenquelle: 230°C

e Modus: Elektronenstofionisation (El), Scan-Bereich 50-400 m/z oder Selected lon
Monitoring (SIM) fur erh6hte Empfindlichkeit.

Methode 2: HPLC-Analyse durch
Fluoreszenzmarkierung mit Dansylchlorid

Fur die HPLC-Analyse ist die Derivatisierung mit einem chromophoren oder fluorophoren
Reagenz entscheidend, da aliphatische Amine keine signifikante UV-Absorption oder
Fluoreszenz aufweisen. Dansylchlorid (DNS-CI) reagiert mit primaren Aminen in einem
alkalischen Medium und bildet hoch fluoreszierende und stabile Dansylamid-Derivate.[3] Diese
Derivate kdnnen mit einem Fluoreszenzdetektor (FLD) bei sehr niedrigen Konzentrationen oder
mit einem UV-Detektor nachgewiesen werden.[4]

Probenvorbereitung pH 9.5- Derivatisierung Reaktion Quenchen HPLC-FLD Analyse

(2-Nonanamin in Puffer) (+ Dansylchlorid) (60°C, 45 min, dunkel) (z.B. mit Prolinlésung)

Click to download full resolution via product page

Abbildung 2. Arbeitsablauf fir die HPLC-FLD-Analyse von 2-Nonanamin nach Dansylchlorid-
Derivatisierung.

Detailliertes Versuchsprotokoll: Dansylchlorid-
Derivatisierung

Materialien:
¢ 2-Nonanamin-Standard oder -Probe

» Dansylchlorid-Ldsung (z. B. 5 mg/ml in Aceton, frisch zubereitet und lichtgeschutzt)
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e Natriumbicarbonat-Puffer (0,1 M, pH 9,5-10)

e Prolin-Lésung (z. B. 5 mg/ml in Wasser, zum Quenchen)

o HPLC-L6sungsmittel (Acetonitril und Wasser, HPLC-Qualitét)
» Reaktionsgefal3e (z. B. 1,5-ml-Amber-Vials)

» Heizblock oder Wasserbad

e HPLC-System mit Fluoreszenz- oder UV-Detektor

Verfahren:

e Probenvorbereitung: 100 ul einer wassrigen Losung von 2-Nonanamin in ein Reaktionsgefald
geben. 200 ul des Natriumbicarbonat-Puffers (pH 9,5) hinzufiigen, um ein alkalisches Milieu
sicherzustellen.[5]

e Reagenz-Zugabe: 400 pl der Dansylchlorid-Lésung in Aceton hinzufligen. Das Gefal3 sofort
verschlie3en und gut durchmischen.

o Reaktion: Das Reaktionsgemisch fir 45 Minuten bei 60°C im Dunkeln inkubieren (z. B. durch
Abdecken mit Aluminiumfolie).[6]

e Quenchen: Nach dem Abkuhlen auf Raumtemperatur 100 pl der Prolin-Lésung hinzufiigen,
um Uberschissiges Dansylchlorid zu verbrauchen. Weitere 10 Minuten bei Raumtemperatur
inkubieren.

e Analyse: Die Probe vor der Injektion gegebenenfalls filtrieren (0,45-um-Spritzenfilter). Einen
Aliquot (typischerweise 10-20 pl) in das HPLC-System injizieren.

Beispielhafte HPLC-Bedingungen:
e Saule: C18-Umkehrphasensaule (z. B. 150 mm x 4,6 mm, 5 um)
» Mobile Phase A: Wasser mit 0,1% Ameisensaure

e Mobile Phase B: Acetonitril mit 0,1% Ameisensaure
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e Gradient: Start bei 50% B, linear auf 95% B Uber 15 Minuten, 5 Minuten halten, dann zurilick
zu den Ausgangsbedingungen.

e Flussrate: 1,0 ml/min
o Saulentemperatur: 35°C
o Detektion (FLD): Anregung (Ex) bei 340 nm, Emission (Em) bei 530 nm.[3]

o Detektion (UV): 254 nm.

Methode 3: Chirale Analyse durch Derivatisierung
mit Marfey's Reagenz (FDAA)

In der pharmazeutischen Entwicklung ist die Bestimmung der enantiomeren Reinheit von
entscheidender Bedeutung. Da 2-Nonanamin ein chirales Zentrum besitzt, ist die Trennung
seiner Enantiomere oft erforderlich. Eine indirekte Methode hierfur ist die Derivatisierung mit
einem enantiomerenreinen Reagenz, wie z. B. Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-
L-alaninamid, FDAA).[7] Die Reaktion von racemischem 2-Nonanamin mit L-FDAA erzeugt ein
Paar von Diastereomeren (L-FDAA-D-Amin und L-FDAA-L-Amin). Diese Diastereomere haben
unterschiedliche physikalische Eigenschaften und kénnen daher auf einer achiralen Standard-
HPLC-Séaule (z. B. C18) getrennt werden.[8][9]
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Abbildung 3. Prinzip der chiralen Derivatisierung zur Erzeugung trennbarer Diastereomere.

Detailliertes Versuchsprotokoll: FDAA-Derivatisierung

Materialien:

2-Nonanamin-Probe (racemisch oder enantiomer angereichert)

Marfey's Reagenz (FDAA), 1% (w/v) Lésung in Aceton

Natriumbicarbonat-Lésung (1 M)

Salzsaure (2 M)
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HPLC-L6sungsmittel (Acetonitril und Wasser, HPLC-Qualitat, oft mit Puffer wie
Triethylammoniumphosphat)

Reaktionsgefalle (z. B. 1,5-ml-Vials)

Heizblock oder Wasserbad

HPLC-System mit UV-Detektor
Verfahren:

e Probenvorbereitung: Losen Sie eine kleine Menge der Aminprobe (ca. 10-50 nmol) in 100 pl
1 M Natriumbicarbonat-Losung in einem Reaktionsgefaf3.[9]

* Reagenz-Zugabe: Fugen Sie 200 pl der 1%igen FDAA-L6sung in Aceton hinzu.
e Reaktion: Das Gemisch gut durchmischen und fur 1 Stunde bei 40°C inkubieren.[9]

e Quenchen: Nach dem Abkuhlen auf Raumtemperatur die Reaktion durch Zugabe von 50 pl 2
M HCI beenden.[9]

e Analyse: Die Probe ist nun bereit fur die Injektion in das HPLC-System. Eine Filtration kann
erforderlich sein, wenn Partikel vorhanden sind.

Beispielhafte HPLC-Bedingungen:

Saule: C18-Umkehrphasensaule (z. B. 250 mm x 4,6 mm, 5 um)
» Mobile Phase A: Wassriger Puffer (z. B. 50 mM Triethylammoniumphosphat, pH 3,0)
» Mobile Phase B: Acetonitril

o Gradient: Ein typischer Gradient beginnt mit einem niedrigeren Acetonitril-Anteil und erhéht
diesen langsam, um die Diastereomere zu eluieren. Ein Beispiel: 20% B bis 70% B tber 40
Minuten.

e Flussrate: 1,0 ml/min
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e Saulentemperatur: 40°C

e Detektion (UV): 340 nm, da die Dinitrophenyl-Gruppe bei dieser Wellenlange stark
absorbiert.[10]

Zusammenfassung der quantitativen Daten

Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und Quantifizierungsgrenzen
(LOQ) von 2-Nonanamin erheblich. Die folgende Tabelle fasst die erwartete Leistungsfahigkeit
der beschriebenen Methoden zusammen, basierend auf Daten fur ahnliche aliphatische Amine.
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Derivatisier . ]
Typische Typische Anmerkung
Methode ungsreagen Detektor
LOD LOQ en
z
Bietet
) ) strukturelle
Trifluoressigs .
] Informationen
GC-MS aureanhydrid MS (SIM) 0,1-1pumol/L  0,5-5 umol/L hoh
; hohe
(TFAA) o
Selektivitat.
[11]
Sehr hohe
Empfindlichk
9- eit, kann aber
Fluorenylmet <20 pg/L durch
HPLC-FLD FLD -
hylchloroform (~0,14 pm) Matrixeffekte
at (FMOC-CI) beeintrachtigt
werden.[12]
[13]
Robuste und
weit
) 0,015 - 0,075 0,05-0,25 verbreitete
Dansylchlorid
HPLC-FLD (DNS-Cl) FLD pg/mL (~0,1-  pg/mL (~0,3-  Methode;
0,5 uM) 1,6 uM) gute
Empfindlichk
eit.[6]
Primér fur die
chirale
Marfey's o Analyse;
Niedriger )
HPLC-UV Reagenz UV (340 nm) ) - bietet gute
pmol-Bereich
(FDAA) Uv-
Empfindlichk
eit.[8][10]

Hinweis: Die angegebenen LOD/LOQ-Werte sind reprasentativ fur aliphatische Amine und

kénnen je nach spezifischer Probenmatrix und Instrumentierung variieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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